molecular formula C9H6Cl2O2 B8804393 3-(2,3-dichlorophenyl)prop-2-enoic Acid

3-(2,3-dichlorophenyl)prop-2-enoic Acid

Cat. No.: B8804393
M. Wt: 217.05 g/mol
InChI Key: RCEWIEGWGDHVNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,3-dichlorophenyl)prop-2-enoic Acid is a chemical compound with a unique structure and properties that have garnered interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dichlorophenyl)prop-2-enoic Acid involves specific reaction conditions and reagents. Detailed synthetic routes can be found in specialized chemical databases and publications. The preparation methods typically involve multiple steps, including the use of catalysts and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques that ensure high yield and purity. These methods often utilize advanced equipment and optimized reaction conditions to produce the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dichlorophenyl)prop-2-enoic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can vary widely, offering a range of possibilities for further research and application.

Scientific Research Applications

3-(2,3-dichlorophenyl)prop-2-enoic Acid has a wide array of scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: this compound is utilized in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 3-(2,3-dichlorophenyl)prop-2-enoic Acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(2,3-dichlorophenyl)prop-2-enoic Acid include those with related structures and properties. Examples of such compounds can be found in chemical databases and publications .

Uniqueness

This compound stands out due to its unique structure and the specific reactions it undergoes. Its distinct properties make it valuable for various applications, setting it apart from other similar compounds.

Conclusion

This compound is a versatile compound with significant potential in multiple scientific fields. Its unique properties, diverse reactions, and wide range of applications make it a subject of ongoing research and interest.

Properties

Molecular Formula

C9H6Cl2O2

Molecular Weight

217.05 g/mol

IUPAC Name

3-(2,3-dichlorophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H6Cl2O2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-5H,(H,12,13)

InChI Key

RCEWIEGWGDHVNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C=CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 250 ml round-bottomed flask, Teflon stirrer, reflux condenser, and gas inlet were oven-dried for 12 hours at 160° C. The apparatus was rapidly assembled, flushed with dry nitrogen gas, and allowed to cool to room temperature. After cooling, the flask was charged with malonic acid (110 mmole), pyridine (75 ml), 2,3-dichlorobenzaldehyde (17.50 g, 100 mmole) and piperidine (2 ml, 20 mmole). The reaction mixture was stirred and brought to relux. After 16 hours of stirring under reflux, the reaction mixture was cooled to room temperature and poured onto a mixture of ice (100 ml) and concentrated hydrochloric acid (100 ml) resulting in the precipitation of a white solid to form a slurry. The resulting slurry was stirred for 2 hours, filtered, washed with cold water (2×250 ml), and dried in vacuo to give 20.01 g (92%) of 2,3-dichlorocinnamic acid.
Quantity
110 mmol
Type
reactant
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two

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